molecular formula C14H14 B1215975 2-Methyldiphenylmethane CAS No. 713-36-0

2-Methyldiphenylmethane

Cat. No. B1215975
Key on ui cas rn: 713-36-0
M. Wt: 182.26 g/mol
InChI Key: PQTAUFTUHHRKSS-UHFFFAOYSA-N
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Patent
US03978144

Procedure details

A solution of 280 parts of o-xylyl chloride in 520 parts of benzene is added to a mixture of 520 parts of benzene and 200 parts of boron fluoride/phosphoric acid (containing 90 parts of boron trifluoride in 110 parts of phosphoric acid) at from 75° to 80°C in the course of one hour. The reaction mixture is stirred for a further three hours at 80°C and allowed to cool, the aqueous solution is separated off and the organic phase is distilled. Yield 322 parts (88.4% of theory) of o-benzyltoluene of boiling point from 145° to 149°C at 17 mm Hg.
[Compound]
Name
280
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
520
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8]Cl)=[CH:6][CH:5]=[CH:4][CH:3]=1.B(F)(F)F.P(=O)(O)(O)O>C1C=CC=CC=1>[CH2:8]([C:7]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:1])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
280
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1CCl
Name
520
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further three hours at 80°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the aqueous solution is separated off
DISTILLATION
Type
DISTILLATION
Details
the organic phase is distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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